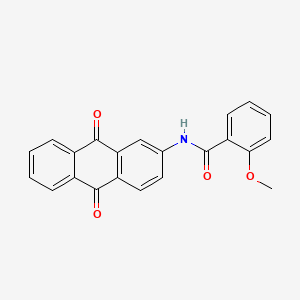
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide, also known as DAMPA, is a compound that has been extensively studied for its potential applications in scientific research. DAMPA is a selective antagonist of the AMPA subtype of glutamate receptors, which are involved in the regulation of synaptic plasticity and memory formation. In
Aplicaciones Científicas De Investigación
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide has been used extensively in scientific research to study the role of AMPA receptors in synaptic plasticity and memory formation. It has been shown to block the induction of long-term potentiation (LTP), a process that is thought to underlie learning and memory. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide has also been used to study the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide acts as a competitive antagonist of the AMPA subtype of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and AMPA receptors are involved in the fast synaptic transmission of glutamate. By blocking the activation of AMPA receptors, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide reduces the influx of calcium ions into the postsynaptic neuron, which is necessary for the induction of LTP.
Biochemical and Physiological Effects
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the amplitude of excitatory postsynaptic potentials (EPSPs) in hippocampal neurons, indicating that it blocks the activation of AMPA receptors. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide has also been shown to reduce the frequency of miniature EPSPs, indicating that it reduces the release of glutamate from presynaptic terminals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide in lab experiments is that it is a selective antagonist of the AMPA subtype of glutamate receptors. This allows researchers to study the specific role of AMPA receptors in synaptic plasticity and memory formation. However, one limitation of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide is that it has a relatively short half-life, which can make it difficult to use in long-term experiments.
Direcciones Futuras
There are several future directions for research on N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide. One area of research is to study the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is to develop more selective AMPA receptor antagonists that can be used in long-term experiments. Finally, researchers may also investigate the potential therapeutic applications of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide involves the reaction of 2-methoxybenzoyl chloride with 9,10-anthraquinone in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide in high yield and purity.
Propiedades
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4/c1-27-19-9-5-4-8-17(19)22(26)23-13-10-11-16-18(12-13)21(25)15-7-3-2-6-14(15)20(16)24/h2-12H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKNJTHUIFNTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-1-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5236863.png)
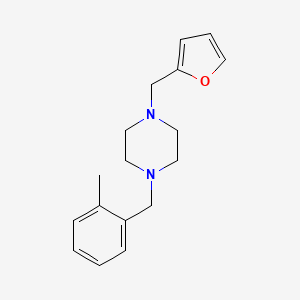
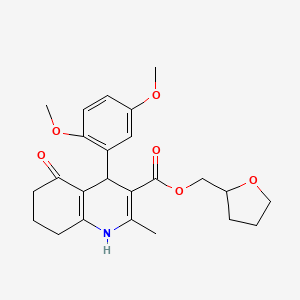
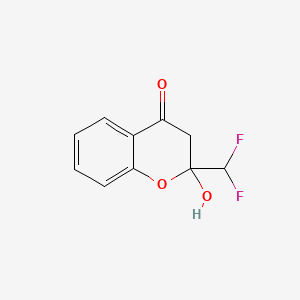
![N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5236900.png)
![5'-(4-chlorophenyl)-3'-(3-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5236901.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5236905.png)
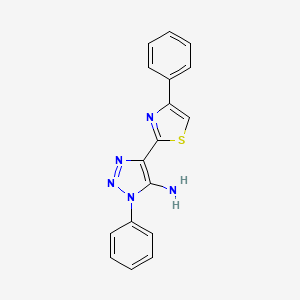
![N-(3-isoxazolylmethyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5236910.png)
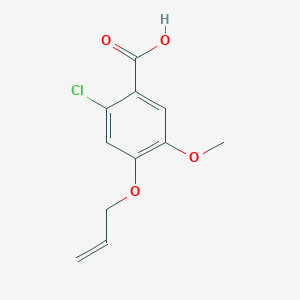
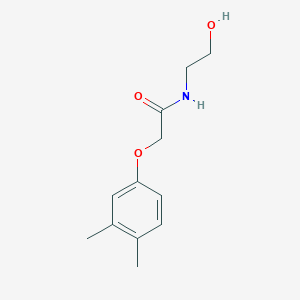
![6-(4-fluorobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5236929.png)
![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5236939.png)
![3-(3,4-dimethoxyphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5236955.png)